PDE2A Inhibitory Potency and Selectivity Over PDE10A
The benzo[e]imidazo[2,1-c][1,2,4]triazine derivative BIT1 (bearing 2-fluoro-pyridin-4-yl at C-8 and 2-chloro-5-methoxy-phenyl at N-1) achieves an IC₅₀ of 3.33 nM against PDE2A with 16-fold selectivity over PDE10A [1]. In contrast, a closely related imidazopyridotriazine isomer (TA1, based on an imidazo[1,2-a]pyrido[3,2-e][1,2,4]triazine scaffold) achieves an IC₅₀ of ~3.0 nM against PDE2A, but with markedly different selectivity—its PDE10A IC₅₀ exceeds 1000 nM, yielding >333-fold selectivity [2]. The benzo-fused [2,1-c] scaffold thus provides a tunable selectivity window (16-fold vs. >333-fold for PDE10A) that is scaffold-dependent and not achievable by simple substituent permutation alone. Additionally, the related triazoloquinoxaline-based PDE2A inhibitor SRF3a achieves an IC₅₀ of 1.99 nM against PDE2A with 960-fold selectivity over PDE10A (IC₅₀ = 1910 nM), further illustrating that scaffold choice—not merely substituent identity—governs the selectivity ratio [3].
| Evidence Dimension | PDE2A inhibitory potency and PDE10A selectivity ratio |
|---|---|
| Target Compound Data | BIT1: PDE2A IC₅₀ = 3.33 nM; 16-fold selectivity over PDE10A |
| Comparator Or Baseline | Imidazopyridotriazine TA1: PDE2A IC₅₀ ≈ 3.0 nM; >333-fold selectivity over PDE10A (IC₅₀ PDE10A > 1000 nM). Triazoloquinoxaline SRF3a: PDE2A IC₅₀ = 1.99 nM; 960-fold selectivity over PDE10A (IC₅₀ PDE10A = 1910 nM) |
| Quantified Difference | BIT1 shows 20.8-fold lower PDE10A selectivity than TA1 and 60-fold lower selectivity than SRF3a, while maintaining comparable PDE2A potency (3.33 nM vs. 3.0 nM vs. 1.99 nM). The lower selectivity of BIT1 can be advantageous for polypharmacology applications. |
| Conditions | Recombinant human PDE2A and PDE10A enzymatic assays; 10 nM compound concentration for inhibition screening; full IC₅₀ determination by dose-response. |
Why This Matters
The distinct selectivity fingerprint of the [2,1-c] benzo-fused scaffold enables procurement decisions based on whether high PDE2A monospecificity (choose imidazopyridotriazine) or moderate poly-PDE engagement (choose BIT scaffold) is desired for a given imaging or therapeutic program.
- [1] Ritawidya R, Ludwig F-A, Briel D, Brust P, Scheunemann M. Synthesis and In Vitro Evaluation of 8-Pyridinyl-Substituted Benzo[e]imidazo[2,1-c][1,2,4]triazines as Phosphodiesterase 2A Inhibitors. Molecules. 2019;24(15):2791. doi:10.3390/molecules24152791. View Source
- [2] Scheunemann M, et al. Investigation of an ¹⁸F-labelled Imidazopyridotriazine for Molecular Imaging of Cyclic Nucleotide Phosphodiesterase 2A. 2018. IC₅₀ hPDE2A = 3.0 nM; IC₅₀ hPDE10A > 1000 nM. View Source
- [3] DFG-GEPRIS Project. Entwicklung von tricyclischen Enzyminhibitoren und deren Nutzung als PET-Radiotracer für Phosphodiesterase 2A. SRF3a: PDE2A IC₅₀ = 1.99 nM; selectivity 960-fold over PDE10A (IC₅₀ = 1910 nM). View Source
